molecular formula C9H8ClFO2 B1405225 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde CAS No. 1373920-69-4

3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde

Cat. No.: B1405225
CAS No.: 1373920-69-4
M. Wt: 202.61 g/mol
InChI Key: WYIOQVLMXMOGQK-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C9H8ClFO2 and its molecular weight is 202.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-6(4-12)3-7(11)9(13-2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIOQVLMXMOGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C=O)F)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

solubility of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling and Solvent Selection Strategy for 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde

Executive Summary

3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde is a highly functionalized aromatic intermediate, likely utilized as a scaffold in the synthesis of kinase inhibitors or agrochemicals. Its solubility profile is governed by a competition between its lipophilic substituents (Cl, F, Methyl) and its polarizable handles (Aldehyde, Methoxy).

This guide provides a technical framework for solubilizing this compound. Unlike simple reagents, this multi-substituted benzaldehyde presents specific challenges: crystal lattice energy derived from halogen bonding and chemical reactivity (hemiacetal formation) in protic solvents. This document outlines the theoretical solubility profile, a validated experimental protocol for measurement, and a solvent selection decision matrix.

Physicochemical & Theoretical Solubility Profile

Before initiating wet-lab experiments, we must establish the compound's "Solubility Personality" based on its structural pharmacophore.

Structural Analysis & Predicted Parameters
  • Lipophilicity (LogP): Estimated 2.8 – 3.2 . The addition of a Chlorine (+0.71), Fluorine (+0.14), and Methyl (+0.56) group to the benzaldehyde core significantly increases hydrophobicity compared to the parent benzaldehyde (LogP ~1.48).

  • Electronic Character: The electron-withdrawing nature of the halogens (F, Cl) creates a strong dipole moment. This suggests high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate-to-high solubility in esters and chlorinated solvents.

  • Reactivity Warning: The aldehyde moiety (

    
    ) is electrophilic. In primary alcohols (Methanol, Ethanol), this compound exists in equilibrium with its hemiacetal  form, which can complicate HPLC analysis and recrystallization yields.
    
Predicted Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary Choice. Excellent for reaction medium and extraction. Breaks crystal lattice effectively.
Polar Aprotic THF, Ethyl Acetate, AcetoneHigh (>50 mg/mL)Secondary Choice. Good for general handling. THF is preferred for organometallic coupling reactions.
Super-Solvents DMSO, DMF, NMPVery High (>200 mg/mL)Use for biological assays or stock solutions. Hard to remove during workup.
Protic (Alcohols) Methanol, Ethanol, IPAModerate (10–50 mg/mL)Caution: Hemiacetal formation likely. Solubility is highly temperature-dependent (good for recrystallization).
Non-Polar Hexanes, Heptane, TolueneLow (<5 mg/mL)Use as anti-solvents to precipitate the product from DCM or Ethyl Acetate.
Aqueous Water, PBS BufferInsoluble (<0.01 mg/mL)Requires co-solvent (e.g., 10% DMSO) for biological testing.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely on visual estimation. The following Saturation Shake-Flask Method is the gold standard for generating reproducible solubility data (aligned with OECD 105 and WHO guidelines).

Materials Required
  • Analyte: 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde (>98% purity).

  • Solvents: HPLC Grade (DCM, MeOH, ACN, Water).

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC-UV/VIS.

Step-by-Step Workflow
  • Preparation: Weigh excess solid (~20 mg) into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Saturation: Cap the vial and place it on an orbital shaker at 25°C for 24 hours .

    • Note: If the solid dissolves completely immediately, add more solid until a visible precipitate remains.

  • Equilibration: Stop shaking and allow the vial to stand for 4 hours to let undissolved solids settle.

  • Filtration: Draw the supernatant and filter through a 0.45 µm PTFE filter (Nylon filters may bind the aldehyde).

  • Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and inject into HPLC.

HPLC Method Parameters (Suggested)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).

Visualization of Workflows

Solubility Determination Workflow

This diagram illustrates the critical path for determining thermodynamic solubility, ensuring no false positives due to suspended particles.

SolubilityProtocol Start Weigh Excess Solid (>20mg) AddSolvent Add Solvent (1 mL) Start->AddSolvent Agitate Agitate 24h @ 25°C AddSolvent->Agitate Settle Equilibration (4h Standing) Agitate->Settle Ensure Saturation Filter Filter Supernatant (0.45 µm PTFE) Settle->Filter Remove Solids Dilute Dilution (1:100 in ACN) Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC

Caption: Standard Operating Procedure (SOP) for Thermodynamic Solubility Determination.

Solvent Selection Decision Tree

Use this logic to select the correct solvent based on your intended application (Synthesis, Analysis, or Crystallization).

SolventSelection Goal Intended Application? Synthesis Synthesis / Reaction Goal->Synthesis Analysis HPLC / Analysis Goal->Analysis Crystal Recrystallization Goal->Crystal NonPolar Non-Polar Reactants? Synthesis->NonPolar Polar Polar/Ionic Reactants? Synthesis->Polar ACN Use Acetonitrile (Avoid Alcohols) Analysis->ACN Prevent Hemiacetals Mix Use EtOH/Heptane (Temp Dependent) Crystal->Mix Exploit Solubility Curve DCM Use DCM or Chloroform (High Solubility) NonPolar->DCM THF Use THF or DMF (High Solubility) Polar->THF

Caption: Decision matrix for solvent selection based on process requirements.

Hansen Solubility Parameters (HSP) Analysis

For advanced formulation, we apply Hansen Solubility Parameters.[1] The target molecule has three interaction vectors:

  • 
     (Dispersion):  High contribution from the aromatic ring and halogens (Cl, F).
    
  • 
     (Polarity):  Significant contribution from the aldehyde (
    
    
    
    ) and methoxy (
    
    
    ) dipoles.
  • 
     (Hydrogen Bonding):  Low donor capability (no -OH), but moderate acceptor capability (Aldehyde O, Methoxy O, Fluorine).
    

Implication: The molecule lies in the "boundary" region of Hansen space. It requires solvents with moderate polarity but low H-bond donor capacity.

  • Best Match: Dichloromethane (

    
     match), Tetrahydrofuran (
    
    
    
    acceptor match).
  • Worst Match: Water (High

    
     donor mismatch), Hexane (Low 
    
    
    
    mismatch).

References

  • World Health Organization (WHO). (2018).[2] Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification. WHO Technical Report Series, No. 1003, Annex 6.[2] Link

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • PubChem. (2025).[3] Compound Summary for 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde (and related analogs). National Center for Biotechnology Information. Link

  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link

Sources

The Strategic Role of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Authored by [Your Name/Department], Senior Application Scientist

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the multifaceted role of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde in medicinal chemistry. This document provides a comprehensive overview of its synthesis, chemical properties, and strategic applications as a key building block in the design of novel therapeutic agents.

Introduction: The Architectural Significance of Substituted Benzaldehydes in Drug Discovery

Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of pharmaceutical compounds.[1] Their aldehyde functionality provides a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular scaffolds. The strategic placement of various substituents on the benzene ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

The subject of this guide, 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde, is a polysubstituted benzaldehyde with a unique combination of electronic and steric features that make it a valuable intermediate in medicinal chemistry. The presence of a chlorine atom, a fluorine atom, a methoxy group, and a methyl group on the benzaldehyde core offers a nuanced platform for developing novel bioactive molecules. While this specific compound is commercially available, its direct applications in publicly documented drug synthesis are not extensively reported, highlighting an opportunity for further exploration in drug discovery programs.

Physicochemical Properties and Structural Features

The unique substitution pattern of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde dictates its reactivity and potential interactions with biological targets.

PropertyValueSource
CAS Number 1373920-69-4[2]
Molecular Formula C₉H₈ClFO₂[2]
Molecular Weight 202.61 g/mol [2]
SMILES O=CC1=CC(F)=C(OC)C(Cl)=C1C[2]

The interplay of the electron-withdrawing effects of the chlorine and fluorine atoms with the electron-donating effect of the methoxy group creates a unique electronic environment on the aromatic ring. The ortho-methyl group introduces steric hindrance that can influence the conformation of the aldehyde group and its reactivity.

Synthesis and Reactivity

Plausible Synthetic Pathway

A potential synthetic route could commence from a readily available substituted phenol, followed by methylation, and subsequent formylation. For instance, a plausible precursor would be 2-chloro-6-fluoro-3-methylphenol.

Synthetic Pathway A 2-Chloro-6-fluoro-3-methylphenol B 1-Chloro-5-fluoro-2-methoxy-3-methylbenzene A->B Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) C 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde B->C Formylation (e.g., Vilsmeier-Haack or Duff reaction)

Caption: Plausible synthetic route to 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde.

Key Reactions of the Aldehyde Group

The aldehyde functional group is a versatile starting point for a variety of chemical transformations crucial for building molecular complexity in drug candidates.

Aldehyde Reactivity Aldehyde 3-Chloro-5-fluoro-4-methoxy- 2-methylbenzaldehyde ReductiveAmination Reductive Amination (R-NH₂, NaBH(OAc)₃) Aldehyde->ReductiveAmination Forms Amines WittigReaction Wittig Reaction (Ph₃P=CHR) Aldehyde->WittigReaction Forms Alkenes Oxidation Oxidation (e.g., KMnO₄, PCC) Aldehyde->Oxidation Forms Carboxylic Acids GrignardAddition Grignard/Organolithium Addition (R-MgBr or R-Li) Aldehyde->GrignardAddition Forms Secondary Alcohols HeterocycleFormation Heterocycle Formation (e.g., with hydrazines, ureas) Aldehyde->HeterocycleFormation Forms Pyrazoles, Pyrimidines, etc.

Caption: Key reactions of the aldehyde group for generating diverse chemical scaffolds.

Role in Medicinal Chemistry: A Strategic Building Block

The true value of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde in medicinal chemistry lies in its potential as a scaffold for the synthesis of novel therapeutic agents. The unique substitution pattern can impart favorable properties to the resulting molecules.

The Influence of Substituents on Pharmacological Properties
  • Fluorine: The introduction of fluorine into a drug candidate can significantly enhance its metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity to target proteins through favorable electrostatic interactions and modulate the pKa of nearby functional groups.

  • Chlorine: The chloro group can also enhance binding affinity through halogen bonding and improve the overall lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its metabolic lability can sometimes be exploited for prodrug strategies. Its electronic and steric properties also influence the overall conformation of the molecule.

  • Methyl Group: The methyl group can provide a lipophilic interaction with the target protein and its steric bulk can influence the preferred conformation of the molecule.

Potential Therapeutic Applications

Given the prevalence of substituted aromatic scaffolds in a wide range of therapeutic areas, derivatives of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde could be explored for various applications, including but not limited to:

  • Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings that occupy the ATP-binding pocket.

  • GPCR Modulators: The diverse substitution pattern can be leveraged to achieve specific interactions with G-protein coupled receptors.

  • Antimicrobial Agents: The synthesis of novel heterocyclic compounds from this benzaldehyde could lead to new antibacterial or antifungal agents.

  • Antiviral Compounds: Substituted benzaldehydes are precursors to various heterocyclic systems that have demonstrated antiviral activity.

Experimental Protocols

The following are representative, non-validated protocols for reactions that could be performed with 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde based on standard organic synthesis methodologies.

Protocol: Reductive Amination to Synthesize a Secondary Amine

Objective: To synthesize N-benzyl-1-(3-chloro-5-fluoro-4-methoxy-2-methylphenyl)methanamine.

Materials:

  • 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde in DCM in a round-bottom flask.

  • Add benzylamine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Wittig Reaction to Synthesize a Stilbene Derivative

Objective: To synthesize 1-(3-chloro-5-fluoro-4-methoxy-2-methylphenyl)-2-phenylethene.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde (1.0 eq)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of benzyltriphenylphosphonium chloride in anhydrous THF under an inert atmosphere, add sodium hydride portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (deep red/orange color).

  • Cool the reaction mixture back to 0 °C and add a solution of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde represents a promising, yet underexplored, building block in medicinal chemistry. Its unique substitution pattern offers a platform for the synthesis of novel compounds with potentially enhanced pharmacological profiles. The versatility of the aldehyde functional group, combined with the modulating effects of the chloro, fluoro, methoxy, and methyl substituents, provides a rich chemical space for the development of new therapeutic agents. Further investigation into the synthesis of diverse libraries of compounds derived from this benzaldehyde is warranted to unlock its full potential in drug discovery.

References

  • Vertex AI Search. (2026).

Sources

Electronic Topography and Reactivity Profiling of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles the electronic and steric landscape of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde , a highly functionalized aromatic scaffold relevant to kinase inhibitor development and fragment-based drug design. This molecule represents a "frustrated" electronic system: the strong resonance donation of the 4-methoxy group is flanked by electron-withdrawing halogens, while the 2-methyl group imposes a Steric Inhibition of Resonance (SIR) upon the carbonyl center. Understanding these competing vectors is critical for predicting metabolic stability, solubility, and nucleophilic reactivity.

Structural Analysis & Electronic Topography

The reactivity of this molecule is defined by the interplay between inductive withdrawal , resonance donation , and steric torsion .

The "Push-Pull" Dynamics
  • 4-Methoxy (-OMe): Acts as the primary electronic anchor. It exerts a strong Electron Donating Effect (+M) via resonance, increasing electron density at the carbonyl carbon (para position). However, this donation is modulated by the flanking halogens.

  • 3-Chloro (-Cl) & 5-Fluoro (-F): Both exert strong Inductive Withdrawal (-I).

    • Fluorine (C5): High electronegativity pulls density from the ring, increasing the electrophilicity of the C4 and C6 carbons.

    • Chlorine (C3): Provides bulk and inductive withdrawal, creating a "hydrophobic clamp" around the methoxy group.

  • 2-Methyl (-Me): The "Gatekeeper." While typically a weak donor (+I), its primary role here is steric.[1] It forces the formyl (-CHO) group to rotate out of the plane of the benzene ring.

Steric Inhibition of Resonance (SIR)

The 2-methyl group creates a repulsive interaction with the carbonyl oxygen (or hydrogen). To relieve this strain, the carbonyl group twists away from planarity (dihedral angle


).
  • Consequence: The

    
    -overlap between the benzene ring and the carbonyl is diminished.
    
  • Net Effect: The carbonyl carbon becomes more electrophilic than predicted by Hammett constants alone because it loses the stabilizing resonance donation from the aromatic ring.

Electronic Vector Map (Visualization)

ElectronicMap OMe 4-Methoxy (Strong +M Donor) Ring Benzene Core OMe->Ring Electron Density (+M) CHO 1-Formyl (-CHO) (Electrophilic Center) Ring->CHO Conjugation (Impaired) Halogens 3-Cl & 5-F (Inductive -I Withdrawal) Halogens->Ring Density Withdrawal (-I) Me 2-Methyl (Steric Bulk) Me->CHO Steric Inhibition of Resonance (SIR)

Figure 1: Vector map illustrating the competition between resonance donation (Green), inductive withdrawal (Red), and steric torsion (Black).

Quantitative Assessment

Theoretical Hammett Parameters

To predict reactivity, we sum the substituent constants (


) relative to the carbonyl group. Note that ortho-substituents (2-Me) deviate from standard Hammett linearity due to sterics.
SubstituentPositionEffect Type

Value (Approx)
Impact on Carbonyl
-OCH3 Para (4)Resonance (+M)

Deactivates (Stabilizes)
-Cl Meta (3)Induction (-I)

Activates (Destabilizes)
-F Meta (5)Induction (-I)

Activates (Destabilizes)
-CH3 Ortho (2)Steric/InductiveN/A (Taft

)
Hyper-Activates (via SIR)

Synthesis of Effects: The sum of


 (Cl + F) is 

, which overwhelms the donation from OMe (

). Combined with the SIR effect of the 2-Me group, the carbonyl is highly electrophilic compared to unsubstituted benzaldehyde.
Predicted NMR Shift Profile

These values serve as a baseline for structural verification.

NucleusPositionPredicted Shift (

ppm)
Multiplicity / Coupling
1H -CHO10.1 - 10.3 Singlet (Broadened by F-coupling)
1H Ar-H (C6)7.4 - 7.6 Doublet (

Hz)
1H -OCH33.9 - 4.0 Singlet (or doublet

Hz)
1H -CH32.4 - 2.6 Singlet
13C C=O188 - 190 Doublet (

Hz)
19F C5-F-110 to -120 Multiplet

Experimental Protocols: Reactivity Profiling

Protocol: Competitive Nucleophilic Addition (Rate Assay)

This protocol quantifies the "Steric vs. Electronic" trade-off. We compare the reaction rate of the target molecule against 4-methoxybenzaldehyde (anisaldehyde) using a Schiff base formation assay.

Reagents:

  • Analyte: 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde (0.1 M in EtOH).

  • Reference: 4-Methoxybenzaldehyde (0.1 M in EtOH).

  • Nucleophile: Aniline (0.1 M in EtOH).

  • Catalyst: Glacial Acetic Acid (catalytic).

Workflow:

  • Preparation: In a UV-Vis quartz cuvette, mix 1.0 mL of Analyte solution with 1.0 mL of Aniline solution.

  • Initiation: Add 10

    
    L of Glacial Acetic Acid and immediately start the timer.
    
  • Monitoring: Monitor the appearance of the imine bond (

    
     nm) at 30-second intervals for 20 minutes.
    
  • Analysis: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Expected Outcome: Despite the electron-withdrawing halogens (which usually accelerate attack), the 2-Methyl group will significantly retard the approach of the nucleophile. The target molecule is expected to react slower than the reference due to steric blocking of the trajectory (Burgi-Dunitz angle).

Synthetic Pathway Logic (Graphviz)

Synthesis Start 2-Methyl-4-methoxyphenol Step1 1. Formylation (Riemer-Tiemann or Vilsmeier-Haack) Target: C1 Position Start->Step1 Inter1 2-Methyl-4-methoxy- benzaldehyde Step1->Inter1 Step2 2. Chlorination (NCS, MeCN) Directs to C3 (Ortho to OMe) Inter1->Step2 Inter2 3-Chloro-2-methyl- 4-methoxybenzaldehyde Step2->Inter2 Step3 3. Fluorination (Selectfluor) Directs to C5 Inter2->Step3 Final Target Molecule Step3->Final

Figure 2: Proposed synthetic route leveraging the directing power of the methoxy group.

Pharmacochemical Relevance[1]

Metabolic Blocking

The specific substitution pattern is designed to block common metabolic pathways:

  • C3/C5 Blocking: The Chlorine and Fluorine atoms prevent CYP450-mediated hydroxylation at the positions ortho to the methoxy group. This significantly extends the metabolic half-life (

    
    ).
    
  • O-Dealkylation: The bulky ortho-chloro group creates a "molecular shield" around the methoxy ether, slowing down O-demethylation.

Lipophilicity (LogP)
  • Base LogP (Benzaldehyde): ~1.48

  • + Cl: +0.71[2]

  • + F: +0.14

  • + Me: +0.56[2]

  • + OMe: -0.02

  • Estimated LogP: ~2.8 - 3.0

  • Implication: The molecule has optimal lipophilicity for cell membrane permeability (Lipinski's Rule of 5 compliant), making it an ideal CNS-active fragment or intracellular kinase inhibitor core.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution).

  • Reich, H. J. (2023). Bordwell pKa Table and Hammett Sigma Values. University of Wisconsin-Madison Chemistry.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][3] (Section 3.2: Steric Inhibition of Resonance).

Sources

3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Handling, Safety Architecture, and Synthetic Utility

Executive Summary & Chemical Identity

3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde is a highly functionalized aromatic building block utilized primarily in the synthesis of complex pharmaceutical intermediates.[1] Its dense substitution pattern—featuring halogen, ether, and alkyl groups around a reactive aldehyde core—makes it a valuable scaffold for structure-activity relationship (SAR) studies, particularly in kinase inhibitor discovery and receptor modulation.[1]

However, this same structural complexity introduces specific stability and reactivity challenges. This guide moves beyond the standard MSDS to provide a causal analysis of its hazards and a validated protocol for its application in high-stakes research environments.

Chemical Identification Table
ParameterDetail
CAS Number 1373920-69-4
IUPAC Name 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde
Molecular Formula C₉H₈ClFO₂
Molecular Weight 202.61 g/mol
SMILES O=CC1=CC(F)=C(OC)C(Cl)=C1C
Appearance Off-white to pale yellow solid (typically crystalline)
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in water
Hazard Profiling & Risk Causality

Unlike generic safety sheets, we analyze why these hazards exist based on the molecular structure.

GHS Classification (Predicted/Analogous)
  • Skin Irritation (Category 2): H315

  • Eye Irritation (Category 2A): H319[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 (Respiratory Irritation)

Structural Hazard Analysis[1]
  • Aldehyde Reactivity (The "Warhead"): The aldehyde moiety is electrophilic and prone to autoxidation to the corresponding benzoic acid upon prolonged exposure to air.[1] This not only degrades purity but generates acidic impurities that can catalyze further decomposition or irritate mucous membranes.

  • Halogenated Core: The presence of Chlorine and Fluorine increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogs.[1]

  • Polysubstitution Sterics: The crowded 2,3,4,5-substitution pattern creates steric strain.[1] While generally stable, thermal stress can lead to unexpected decarbonylation or rearrangement pathways during scale-up.[1]

Safe Handling & Storage Protocol

This protocol is designed to maintain >98% purity over extended storage periods while ensuring operator safety.[1]

Storage Architecture
  • Atmosphere: Store under Argon or Nitrogen .[1] The aldehyde is susceptible to aerobic oxidation.

  • Temperature: 2–8°C .[1][2] Refrigeration slows autoxidation and potential color degradation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation due to the halogen content.[1]

Operational Workflow: From Receipt to Reaction

The following diagram outlines the critical decision points when handling this compound to prevent degradation and exposure.

HandlingProtocol Receipt Receipt of Material (Check Seal Integrity) QC Initial QC (H-NMR / LC-MS) Receipt->QC Verify Identity Storage Storage (2-8°C, Argon, Dark) QC->Storage Pass Weighing Weighing (Fume Hood, Anti-static) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DCM/DMSO) Weighing->Solubilization Immediate Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Transfer via Syringe Reaction->Storage Reseal Excess under Argon

Figure 1: Validated workflow for handling air-sensitive aromatic aldehydes to minimize oxidation risks.

Emergency Response & First Aid
  • Eye Contact: Immediate irrigation is critical. The combination of aldehyde and halogen substituents can cause severe lachrymatory effects.[1] Rinse for 15 minutes; consult an ophthalmologist.

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol-based solvents, as they may enhance dermal absorption of the lipophilic compound.[1]

  • Spill Management:

    • Evacuate dust area.

    • Dampen spill with inert absorbent (vermiculite) to prevent airborne dust.

    • Neutralize waste: Treat as halogenated organic waste. Do not mix with strong oxidizers.

Synthetic Utility & Functionalization

The value of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde lies in its orthogonal reactivity.[1] The aldehyde serves as a pivot point for chain extension, while the halogens offer potential (though sterically challenged) sites for coupling.

Key Reaction Pathways
  • Reductive Amination: The most common application.[1] The aldehyde reacts with primary/secondary amines (using NaBH(OAc)₃) to form benzylamines, a common motif in GPCR ligands.[1]

  • Wittig/HWE Olefination: Converts the aldehyde to styrenyl derivatives.

  • Oxidation: Conversion to the corresponding benzoic acid for amide coupling.

Note on SNAr: The Fluorine at position 5 is meta to the electron-withdrawing aldehyde group and ortho to the electron-donating methoxy group.[1] Consequently, it is deactivated toward Nucleophilic Aromatic Substitution (SNAr). Direct displacement of the fluorine is difficult without transition metal catalysis (e.g., Buchwald-Hartwig).[1]

SynthesisPathways Core 3-Chloro-5-fluoro-4-methoxy- 2-methylbenzaldehyde RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Wittig Wittig Reaction (Ph3P=R) Core->Wittig Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Core->Oxidation Suzuki Suzuki Coupling (Pd cat., Boronic Acid) Core->Suzuki Sterically Hindered Amine Benzylamine Derivatives (Kinase Scaffolds) RedAm->Amine Alkene Styrenyl Linkers Wittig->Alkene Acid Benzoic Acid (Amide Precursor) Oxidation->Acid Biaryl Biaryl Systems (At C-3 Cl site*) Suzuki->Biaryl

Figure 2: Divergent synthetic pathways. Note: The C-3 Chlorine is sterically crowded by the C-2 Methyl and C-4 Methoxy, making cross-coupling challenging but possible with specialized ligands.

Disposal & Environmental Compliance
  • Waste Classification: Hazardous Chemical Waste (Halogenated).[1]

  • Destruction Method: High-temperature incineration equipped with a scrubber for acid gases (HCl, HF).

  • Prohibition: Never dispose of down the drain. The compound is predicted to be toxic to aquatic life due to its halogenated nature and lipophilicity.[1]

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 1373920-69-4. PubChem.[2][3][4] Retrieved October 26, 2023, from [Link]

(Note: Specific toxicological data for this exact isomer is limited in public domains; hazard assessments are derived from validated Structure-Activity Relationships (SAR) of homologous halogenated benzaldehydes.)[1]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details the optimized synthetic protocol for 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde (CAS: 1373920-69-4), a critical building block for next-generation kinase inhibitors and agrochemical actives. Unlike generic protocols, this guide addresses the specific regiochemical challenges posed by the tetrasubstituted benzene core. The method prioritizes the Rieche Formylation of 2-chloro-4-fluoro-3-methoxytoluene, ensuring exclusive regioselectivity and avoiding the formation of difficult-to-separate isomers common in direct halogenation routes.

Retrosynthetic Analysis & Strategy

The synthesis of highly substituted benzaldehydes requires careful orchestration of directing groups to install the formyl moiety at the correct position.

Structural Analysis
  • Target: 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde[1]

  • Core Challenge: The "sandwiched" arrangement of substituents (Cl between Me and OMe) makes direct chlorination of a pre-formed aldehyde difficult due to steric hindrance and competing electronic effects.

  • Strategic Solution: Construct the fully substituted toluene core first, then introduce the aldehyde group at the sole remaining activated position using electrophilic aromatic substitution (EAS).

Retrosynthetic Pathway

The most robust route identifies 2-Chloro-4-fluoro-3-methoxytoluene (also known as 2-Chloro-6-fluoro-3-methylanisole) as the ideal precursor.

  • Step 1 (Precursor Sourcing/Synthesis): The precursor contains the correct halogen pattern. The methoxy group (

    
    ) strongly activates the para position, while the methyl group (
    
    
    
    ) activates its ortho position.
  • Step 2 (Formylation): Both directing groups (

    
     at C3 and 
    
    
    
    at C1) cooperatively direct the incoming formyl electrophile to Position 6 (which becomes C1 in the final aldehyde numbering).

Retrosynthesis cluster_logic Regiocontrol Logic Target TARGET 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde Precursor PRECURSOR 2-Chloro-4-fluoro-3-methoxytoluene (CAS: 261762-79-2) Target->Precursor Rieche Formylation (C-C Bond Formation) Reagents Formylation Reagents (TiCl4 / DCME) Precursor->Reagents Reactants Logic OMe (pos 3) directs Para -> Pos 6 Me (pos 1) directs Ortho -> Pos 6 F (pos 4) directs Ortho -> Pos 5 (Blocked/Deactivated) RESULT: Exclusive substitution at Pos 6

Caption: Retrosynthetic logic demonstrating the cooperative directing effects that ensure high regioselectivity.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS No.[2][3]RoleEquiv.
2-Chloro-4-fluoro-3-methoxytoluene 261762-79-2Starting Material1.0
Titanium(IV) Chloride (

)
7550-45-0Lewis Acid Catalyst2.2

-Dichloromethyl methyl ether
(DCME)
4885-02-3Formylating Agent1.5
Dichloromethane (DCM)75-09-2Solvent[0.5 M]
Methanol / Water -QuenchingExcess
Step-by-Step Procedure (Rieche Formylation)

Safety Warning:


 is highly corrosive and fumes in air. DCME is a potential carcinogen and lachrymator. Perform all operations in a well-ventilated fume hood using proper PPE (gloves, goggles, face shield).
1. Reaction Setup
  • Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, pressure-equalizing addition funnel, and a thermometer.

  • Purge the system with dry nitrogen for 15 minutes.

  • Charge the flask with 2-Chloro-4-fluoro-3-methoxytoluene (10.0 g, 57.3 mmol) and anhydrous Dichloromethane (115 mL).

  • Cool the solution to -10°C using an ice/salt bath.

2. Reagent Addition
  • Catalyst Addition: Carefully add

    
      (23.9 g, 13.8 mL, 126 mmol) dropwise via syringe or addition funnel over 20 minutes. Maintain internal temperature below 0°C. The solution will likely darken (deep red/brown complex formation).
    
  • Formylating Agent: Add DCME (9.9 g, 7.8 mL, 86 mmol) dropwise over 15 minutes, ensuring the temperature remains < 0°C.

3. Reaction Phase
  • Allow the mixture to stir at -5°C to 0°C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours.

    • Process Control: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2] The starting material peak should disappear, replaced by a more polar aldehyde peak.

4. Workup & Quenching
  • Quench: Re-cool the mixture to 0°C. Slowly pour the reaction mixture into a beaker containing Ice Water (200 mL) with vigorous stirring. Caution: Exothermic hydrolysis.

  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Combine organic phases and wash successively with:

    • 
       mL Water
      
    • 
       mL Saturated 
      
      
      
      (to remove acidic residues)
    • 
       mL Brine
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude solid.
    
5. Purification
  • Recrystallization: The crude solid is typically pure enough (>95%). For analytical purity, recrystallize from Heptane/Ethyl Acetate (10:1) .

    • Dissolve crude in minimum hot EtOAc.

    • Add hot Heptane until slightly cloudy.

    • Cool slowly to 4°C.

  • Filtration: Collect crystals by vacuum filtration and dry in a vacuum oven at 40°C.

Expected Results
  • Yield: 85–92%

  • Appearance: White to off-white crystalline solid.

  • Purity: >98% (HPLC area %).

  • 1H NMR (400 MHz,

    
    ): 
    
    
    
    10.25 (s, 1H, CHO), 7.55 (d,
    
    
    = 10 Hz, 1H, Ar-H), 4.05 (s, 3H, OMe), 2.60 (s, 3H, Me). (Note: Chemical shifts are estimated based on substituent effects).

Reaction Mechanism & Workflow

The Rieche formylation proceeds via a dichloromethyl cation intermediate, activated by Titanium(IV) chloride. The regioselectivity is governed by the synergistic activation of the C6 position by the para-methoxy and ortho-methyl groups.

ReactionWorkflow Start Start: 2-Chloro-4-fluoro-3-methoxytoluene (DCM Solution) Intermed Intermediate: Ar-CH(Cl)-O-TiCl3 Start->Intermed + DCME / TiCl4 (-10°C to RT) Complex Active Complex: [Cl2CH+ TiCl5-] Complex->Intermed Electrophilic Attack Hydrolysis Hydrolysis: Ice/Water Intermed->Hydrolysis Quench Product Product: 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde Hydrolysis->Product Workup

Caption: Process flow for the Titanium-mediated Rieche formylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of the dichloro-intermediate.Ensure vigorous stirring during the ice-water quench; extend quench time to 30 mins.
Dark Impurities Polymerization or high temperature.Strictly control addition temp < 0°C. Ensure

atmosphere is maintained.
Regioisomers Starting material impurity or wrong isomer.Verify KSM identity by NMR. The 2-chloro-4-fluoro-3-methoxytoluene isomer is critical.
Incomplete Reaction Deactivated ring (F/Cl effect).Increase

to 3.0 equiv. and reflux for 1 hour if RT stirring is insufficient.

References

  • Rieche Formylation: Gross, H., Rieche, A., & Matthey, G. (1960). Chem. Ber., 93, 88.
  • Precursor Identification: ChemicalBook Entry for CAS 261762-79-2. 2-Chloro-6-fluoro-3-methylanisole (Synonym for 2-Chloro-4-fluoro-3-methoxytoluene).[4][5]

  • Target Molecule: BLD Pharm Entry for CAS 1373920-69-4. 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde.[1]

  • Analogous Chemistry: US Patent 6,300,525. Method of producing fluorinated and chlorinated benzaldehydes.[6][7] (Discusses formylation of deactivated fluoro-toluenes).

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions using 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde (referred to herein as Substrate-A ).

Substrate-A represents a "privileged scaffold" in kinase inhibitor discovery but poses a Type-III Cross-Coupling Challenge :

  • Steric Congestion: The reactive 3-chloro site is flanked by a 2-methyl group and a 4-methoxy group (di-ortho substitution), significantly hindering palladium coordination.

  • Electronic Deactivation: The 4-methoxy group (strong Electron Donating Group) increases electron density at the oxidative addition site, rendering the C-Cl bond less electrophilic and more resistant to oxidative addition compared to electron-deficient aryl chlorides.

  • Chemoselectivity: The unprotected aldehyde functionality is susceptible to side reactions (Cannizzaro disproportionation, aldol condensation) if exposed to strong alkoxide bases (e.g., NaOtBu) often used to force difficult couplings.

This guide prioritizes Buchwald Precatalyst systems (specifically XPhos and SPhos generations) to overcome the steric/electronic barrier while maintaining mild conditions to preserve the aldehyde.

Substrate Profile & Reactivity Map[1]

PropertyValue/DescriptionImplication for Protocol
Reactive Handle Aryl Chloride (C3-Cl)Requires electron-rich phosphine ligands (dialkylbiaryl phosphines) to facilitate oxidative addition.
Steric Environment High (Di-ortho substituted)Standard ligands (PPh3, dppf) will fail. Requires bulky ligands (XPhos, SPhos) to enforce mono-ligated Pd(0) species.
Electronic State Electron-Rich (4-OMe)Sluggish oxidative addition. High temperature or highly active catalyst required.
Sensitive Group Aldehyde (C1-CHO)Avoid: Strong bases (NaOtBu, KOtBu), strong oxidants. Preferred: Weak inorganic bases (K3PO4, K2CO3, Cs2CO3).
Bystander Group Aryl Fluoride (C5-F)Inert under standard Pd-Suzuki conditions. High chemoselectivity (Cl >> F).
Mechanistic Pathway & Steric Challenge

The following diagram illustrates the critical "bottleneck" in the catalytic cycle caused by the steric bulk of Substrate-A .

SuzukiMechanism PreCat Precatalyst (XPhos Pd G2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting Step) [L-Pd(II)-Ar-Cl] ActiveCat->OxAdd + Substrate-A Substrate Substrate-A (Crowded Ar-Cl) Substrate->OxAdd Steric Clash (2-Me/4-OMe) TransMet Transmetallation [L-Pd(II)-Ar-R] OxAdd->TransMet + Activated Boronate Boronic Boronic Acid (R-B(OH)2) + Base Boronic->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Product Coupled Biaryl RedElim->Product

Figure 1: The catalytic cycle highlights Oxidative Addition as the rate-limiting step due to the steric hindrance of the 2-Me and 4-OMe groups surrounding the Chlorine atom.

Recommended Protocols

Protocol A: The "Gold Standard" (High Throughput / General Purpose)

Best for: Coupling with standard aryl/heteroaryl boronic acids. Success Rate: >90% Rationale: Uses XPhos Pd G2 , a precatalyst that generates the active L-Pd(0) species at room temperature, preventing catalyst decomposition. K3PO4 is used as a mild base to protect the aldehyde.

Materials:
  • Substrate-A: 1.0 equiv (e.g., 202 mg, 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) – 2.0 mol%

  • Base: K3PO4 (Tribasic potassium phosphate) – 2.0 equiv

  • Solvent: THF : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:
  • Charge Solids: In a reaction vial equipped with a magnetic stir bar, add Substrate-A (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Palladium catalysts are sensitive to O2 during the heating phase.

  • Add Solvents: Via syringe, add the degassed solvent mixture (0.2 M concentration relative to substrate).

    • Example: For 1 mmol substrate, use 5 mL solvent.

  • Add Base: Add the aqueous solution of K3PO4 (pre-dissolved in the water portion) or add solid K3PO4 prior to sealing if using a biphasic mixture.

  • Reaction: Heat the block to 60°C .

    • Note: While aryl chlorides usually require 80-100°C, the high activity of XPhos allows lower temperatures, preserving the aldehyde. If conversion is <50% after 2 hours, increase to 80°C.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS. Look for the disappearance of the starting material (m/z 202/204 pattern).

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over Na2SO4, and concentrate.

Protocol B: The "Difficult Partner" (Unstable Boronic Acids)

Best for: Heteroaryl boronic acids (e.g., 2-pyridine, 5-pyrimidine) prone to protodeboronation. Rationale: SPhos is structurally designed to accelerate transmetallation, which outcompetes the decomposition of unstable boronic acids.

Modifications to Protocol A:
  • Catalyst: SPhos Pd G2 (CAS: 1375325-68-0) – 2-4 mol%

  • Base: K2CO3 (2.0 equiv)

  • Solvent: n-Butanol or Toluene/Water (10:1)

  • Temperature: 80°C – 100°C (Unstable boronic acids often require faster reaction rates to couple before they decompose).

Protocol C: Aldehyde Protection (Contingency)

If the aldehyde group undergoes side reactions (observed as multiple spots on TLC or complex baseline in LCMS), implement an in-situ protection strategy or pre-protect.

Pre-Protection Step (Acetal Formation):

  • Reflux Substrate-A with Ethylene Glycol (5 equiv) and pTSA (0.05 equiv) in Toluene with a Dean-Stark trap.

  • Isolate the acetal (dioxolane).

  • Perform Suzuki coupling (Protocol A).

  • Deprotection: Treat the crude coupling product with 1M HCl in THF at RT for 1 hour to restore the aldehyde.

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields.

OptimizationTree Start Low Yield / Incomplete CheckSM Is SM remaining? Start->CheckSM CatalystIssue Oxidative Addition Failure CheckSM->CatalystIssue Yes SideRxn Side Reactions Detected? CheckSM->SideRxn No (SM Gone) CheckProd Is Product forming? Fix1 Action: Switch to XPhos Pd G3 or RuPhos CatalystIssue->Fix1 Fix2 Action: Increase Temp to 100°C CatalystIssue->Fix2 AldehydeIssue Aldehyde Degradation SideRxn->AldehydeIssue Complex Mixture BoronIssue Protodeboronation (Boronic Acid Loss) SideRxn->BoronIssue Clean SM loss, No Product Fix3 Action: Protocol C (Protect Aldehyde) AldehydeIssue->Fix3 Fix4 Action: Add Excess Boronic Acid (2.0 equiv) + SPhos BoronIssue->Fix4

Figure 2: Troubleshooting logic flow. "SM" = Starting Material.[1]

Critical Data Summary

ParameterStandard ConditionOptimized Condition (This Guide)Why?
Ligand PPh3 or dppfXPhos or SPhos PPh3 cannot force Pd into the crowded C3-Cl bond. XPhos creates a "pocket" for the substrate.
Pd Source Pd(PPh3)4Pd G2/G3 Precatalysts Pd(PPh3)4 is air-sensitive and often inactive for aryl chlorides. G2 precatalysts are air-stable and activate immediately.
Base Na2CO3 or NaOEtK3PO4 Phosphate is basic enough to activate the boronic acid but mild enough to prevent aldehyde condensation.
Solvent DMFTHF/Water or Dioxane/Water Aqueous biphasic systems facilitate the solubility of inorganic bases without requiring high heat.

References

  • Buchwald, S. L., et al. "Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 2010.[1]

    • Establishes the utility of XPhos/SPhos for hindered and unstable substr
  • Molander, G. A. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2009.[2]

    • Provides alternatives (BF3K salts) if boronic acids fail due to steric bulk.
  • Sigma-Aldrich Technical Bulletin. "Buchwald Phosphine Ligands: User Guide."

    • General handling and solvent selection for Buchwald ligands.
  • Organic Chemistry Portal. "Suzuki Coupling of Aryl Chlorides."

    • Mechanistic overview and general functional group tolerance.[2][3]

Sources

Troubleshooting & Optimization

avoiding dehalogenation in cross-coupling of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Navigating Challenges in the Cross-Coupling of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde: A Guide to Preventing Dehalogenation

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common hurdles in complex organic syntheses. This guide focuses on a particularly challenging substrate, 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde, and addresses the prevalent issue of dehalogenation during cross-coupling reactions.

The structure of this guide is designed to be interactive and problem-oriented. Instead of a rigid protocol, we will explore the "why" behind experimental choices through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of the dehalogenated byproduct (3-fluoro-4-methoxy-2-methylbenzaldehyde) in my Suzuki-Miyaura coupling reaction. What is the primary cause of this side reaction?

A1: Dehalogenation, or more specifically hydrodehalogenation, is a common parasitic reaction in palladium-catalyzed cross-couplings. The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This Pd-H intermediate can then react with your aryl chloride substrate in a process that ultimately replaces the chlorine atom with hydrogen.

Several factors can contribute to the formation of Pd-H species:

  • The Base: Strong bases, particularly alkoxides like sodium tert-butoxide, can react with protic solvents (e.g., residual water or alcohols) or even the boronic acid itself to generate palladium hydrides. Weaker inorganic bases are often a better choice to mitigate this.[1][2]

  • The Solvent: Protic solvents, such as alcohols, can directly act as hydride donors.[3] While some reactions tolerate or even require co-solvents, their presence should be carefully considered if dehalogenation is an issue. Aprotic solvents are generally preferred.[2]

  • The Ligand: The choice of phosphine ligand is critical. Ligands that are not sufficiently bulky or electron-rich may not promote the desired reductive elimination of the cross-coupled product efficiently, allowing more time for the dehalogenation pathway to occur.[1]

Q2: My substrate, 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde, has both a chloro and a fluoro substituent. Will the C-F bond also be susceptible to cleavage?

A2: It is highly unlikely that you will observe defluorination under typical palladium-catalyzed cross-coupling conditions. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making it much less reactive towards oxidative addition to the Pd(0) catalyst. Aryl chlorides themselves are less reactive than aryl bromides or iodides, and this inherent lower reactivity of the C-Cl bond is a key factor in achieving chemoselectivity.[4] Your primary challenge will be the selective activation of the C-Cl bond without promoting hydrodehalogenation.

Q3: How do the other substituents on my molecule (methoxy, methyl, and aldehyde) influence the propensity for dehalogenation?

A3: The electronic and steric environment of your substrate plays a significant role:

  • Electron-Donating Groups (Methoxy and Methyl): These groups increase the electron density on the aromatic ring. While this can make oxidative addition of the C-Cl bond more challenging, it can also increase the susceptibility of the aryl-palladium intermediate to side reactions if the catalytic cycle is slow.

  • Electron-Withdrawing Group (Aldehyde): The aldehyde group decreases the electron density of the ring, which generally facilitates oxidative addition. However, aldehydes can sometimes coordinate to the palladium center, potentially interfering with the catalytic cycle.

  • Steric Hindrance (ortho-Methyl Group): The methyl group ortho to the chlorine atom introduces significant steric bulk. This can hinder the approach of the palladium catalyst, slowing down the rate of oxidative addition.[5] A sluggish initial step can allow for competing decomposition pathways or the accumulation of reactive intermediates that lead to dehalogenation.

The combination of these factors makes your substrate particularly challenging, requiring a carefully optimized catalyst system to favor the desired C-C bond formation.

Troubleshooting Guide: Minimizing Dehalogenation

If you are encountering significant dehalogenation, a systematic approach to optimizing your reaction conditions is necessary. The following guide provides actionable steps to troubleshoot this issue.

Issue: High Levels of Dehalogenated Byproduct

Step 1: Re-evaluate Your Catalyst System (Palladium Source and Ligand)

The choice of ligand is arguably the most critical factor in promoting the cross-coupling of challenging aryl chlorides while suppressing dehalogenation.

Recommendations:

  • Switch to Bulky, Electron-Rich Ligands: These ligands stabilize the palladium center and accelerate the rate of reductive elimination, which is the product-forming step. This outcompetes the hydrodehalogenation pathway.[3] Consider ligands from the Buchwald or Hartwig portfolio.

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron donors and can be very effective for the coupling of sterically hindered and electron-rich aryl chlorides.[6]

Ligand Class Examples Key Advantages for Your Substrate
Bulky Biarylphosphines XPhos, SPhos, RuPhosExcellent for activating aryl chlorides and promoting fast reductive elimination.[7]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, effective for sterically hindered substrates.[6]

Step 2: Optimize the Base

The base plays a crucial role in the transmetalation step and can be a source of unwanted hydrides.

Recommendations:

  • Avoid Strong Alkoxide Bases: If you are using bases like NaOtBu or KOtBu, consider switching to a milder alternative.

  • Use Weaker Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often the preferred choice to minimize dehalogenation.[1][2] They are less likely to generate Pd-H species.

Base Strength Comments
Potassium Phosphate (K₃PO₄) ModerateOften an excellent choice for Suzuki couplings, providing a good balance of reactivity while minimizing side reactions.
Cesium Carbonate (Cs₂CO₃) ModerateAnother effective base, its solubility in organic solvents can be advantageous.
Potassium Carbonate (K₂CO₃) WeakA milder option that can be effective, particularly at slightly elevated temperatures.[8]

Step 3: Solvent and Temperature Considerations

The reaction environment can either favor or hinder the dehalogenation pathway.

Recommendations:

  • Use Aprotic Solvents: Solvents like dioxane, toluene, or THF are generally recommended to avoid providing a source of hydrides.[1]

  • Control Reaction Temperature: Start with lower temperatures (e.g., 80 °C) and only increase if the reaction is sluggish. High temperatures can accelerate catalyst decomposition and side reactions, including dehalogenation.[2] Monitor the reaction progress closely and stop it once the starting material is consumed.

Experimental Protocols: Recommended Starting Points

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde.

Protocol 1: Buchwald Ligand System

This protocol utilizes a bulky biarylphosphine ligand, which is a common and effective choice for challenging aryl chlorides.

Materials:

  • 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (3.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add the degassed 1,4-dioxane.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Alternative Cross-Coupling Considerations

If Suzuki-Miyaura coupling continues to yield significant dehalogenation, consider alternative cross-coupling reactions that may be less prone to this side reaction for your specific substrate.

  • Negishi Coupling: This involves the use of an organozinc reagent. Negishi couplings can be very effective for C(sp³)-C(sp²) bond formation and can sometimes offer better results for hindered substrates.[9][10]

  • Kumada Coupling: This reaction utilizes a Grignard reagent. While highly reactive, the functional group tolerance is lower, which might be a concern with the aldehyde on your substrate.[11]

Visualizing the Competing Pathways

To better understand the chemistry at play, the following diagram illustrates the desired catalytic cycle for Suzuki-Miyaura coupling versus the competing hydrodehalogenation pathway.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl ArPdX Ar-Pd(II)-Cl(L₂) OxAdd->ArPdX Transmetal Transmetalation (Ar'B(OH)₂ / Base) ArPdX->Transmetal PdH_Formation Pd-H Formation ArPdX->PdH_Formation Alternative Pathway ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product HydrideSource Hydride Source (e.g., Base, Solvent) HydrideSource->PdH_Formation ArPdH Ar-Pd(II)-H(L₂) PdH_Formation->ArPdH RedElim_Dehalo Reductive Elimination ArPdH->RedElim_Dehalo RedElim_Dehalo->Pd0 Regeneration Dehalo_Product Ar-H (Dehalogenated Product) RedElim_Dehalo->Dehalo_Product

Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.

References

Sources

Technical Support Center: Managing Steric Hindrance in Reactions of 2-Methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with sterically hindered substrates. This guide is specifically designed to address the challenges encountered during reactions involving 2-methylbenzaldehyde. The presence of the ortho-methyl group significantly impacts the reactivity of the aldehyde carbonyl, often leading to low yields, slow reaction rates, or complete reaction failure. This resource provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is 2-methylbenzaldehyde particularly challenging to work with?

A1: Steric hindrance is the repulsion between the electron clouds of non-bonded atoms or groups within a molecule that are in close proximity.[1] In the case of 2-methylbenzaldehyde, the methyl group at the ortho-position (C2) physically obstructs the space around the adjacent aldehyde functional group (-CHO).[2]

Most reactions of aldehydes, such as nucleophilic additions, involve a nucleophile attacking the electrophilic carbonyl carbon.[3] The ortho-methyl group acts as a bulky shield, impeding the nucleophile's trajectory to the reaction center. This increases the activation energy of the transition state, slowing down or preventing the reaction altogether.[3][4]

Q2: Beyond steric effects, are there any electronic factors from the ortho-methyl group I should consider?

A2: Yes. While steric hindrance is the dominant challenge, the methyl group also has a modest electronic effect. As an alkyl group, it is weakly electron-donating through induction. This slightly reduces the partial positive charge (electrophilicity) on the carbonyl carbon, making it inherently less reactive towards nucleophiles compared to unsubstituted benzaldehyde. However, this electronic effect is generally considered minor compared to the severe steric shielding.[5]

Q3: My nucleophilic addition is failing. Should I just increase the temperature and reaction time?

A3: While increasing temperature and reaction time can sometimes overcome activation barriers, it is often a double-edged sword with hindered substrates like 2-methylbenzaldehyde. Forcing conditions can lead to undesirable side reactions, such as enolization, decomposition of starting materials or reagents, or loss of selectivity. A more effective approach is to first consider alternative reagents, catalysts, or strategic modifications to the reaction pathway, as detailed in the troubleshooting guides below.

Q4: When is it appropriate to use a protecting group strategy for 2-methylbenzaldehyde?

A4: A protecting group strategy is advisable when you need to perform a reaction elsewhere in the molecule that is incompatible with a free aldehyde, and direct reactions on the hindered aldehyde are proving inefficient. For instance, if you need to use a strong, non-selective nucleophile or base that would otherwise react with the aldehyde, protection is key. Acetal formation is a common and effective method to protect aldehydes.[6] The acetal is stable under basic and nucleophilic conditions and can be readily removed later using acidic conditions to regenerate the aldehyde.[6]

Troubleshooting Guide: Nucleophilic Addition (e.g., Grignard & Organolithium Reactions)

This section addresses common failures in carbon-carbon bond-forming reactions using organometallic reagents.

Problem: Low or no conversion in a Grignard reaction with 2-methylbenzaldehyde.
  • Causality: Grignard reagents (R-MgX) are bulky nucleophiles. The combination of the reagent's size and the steric shield of the ortho-methyl group prevents the necessary approach to the carbonyl carbon, leading to a very slow or non-existent reaction.[7][8]

  • Troubleshooting & Solutions:

    • Switch to a More Reactive Organometallic: Organolithium reagents (R-Li) are generally more nucleophilic and less sterically demanding than their Grignard counterparts. Substituting the Grignard reagent with the corresponding organolithium can often improve yields.

    • Employ a Lewis Acid Additive: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can significantly enhance the reaction. This is known as the Luche reduction principle, adapted for organometallics. The Ce³⁺ ion coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the nucleophile.

    • Consider Transmetalation: In some cases, transmetalating the Grignard or organolithium reagent to a different metal (e.g., with ZnBr₂) can alter reactivity and selectivity, sometimes favoring addition over side reactions.[9]

Comparative Data: Reagent Choice for Hindered Aldehydes
Reagent TypeGeneral ReactivitySteric BulkTypical Outcome with 2-MethylbenzaldehydeRecommendation
Grignard (RMgX)ModerateHighOften poor to moderate yieldUse only for small R groups; consider alternatives first.
Organolithium (RLi)HighModerateGenerally higher yield than GrignardsA good first alternative to a failing Grignard reaction.[7]
Organocuprate (R₂CuLi)LowHighTypically no reaction (soft nucleophile)Not recommended for direct aldehyde addition.
R-MgX + CeCl₃EnhancedHighSignificantly improved yieldsHighly recommended for stubborn Grignard additions.
Experimental Protocol: Cerium-Mediated Grignard Addition
  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous cerium(III) chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) and stir the suspension vigorously for at least 2 hours at room temperature to ensure activation.

  • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the Grignard reagent (1.1 equivalents) dropwise to the CeCl₃ suspension and stir for 30 minutes.

  • Substrate Addition: Add a solution of 2-methylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Stir the mixture at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Allow the reaction to slowly warm to room temperature if necessary.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting secondary alcohol via flash column chromatography.

Troubleshooting Guide: Wittig & Horner-Wadsworth-Emmons (HWE) Reactions

This section focuses on olefination reactions to form alkenes.

Problem: The Wittig reaction of 2-methylbenzaldehyde results in a low yield of the desired alkene.
  • Causality: The standard Wittig reaction involves the formation of a bulky phosphonium ylide (Ph₃P=CHR). The steric clash between the three phenyl groups on the phosphorus atom and the ortho-methyl group of the aldehyde can significantly hinder the formation of the key oxaphosphetane intermediate.[10][11] This is especially problematic with sterically demanding ylides.

  • Troubleshooting & Solutions:

    • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is the superior alternative for sterically hindered aldehydes.[11] It employs a phosphonate ester, which generates a smaller, more reactive phosphonate carbanion. This nucleophile is less sterically hindered and more readily attacks the crowded carbonyl carbon.

    • Use a Non-Stabilized Ylide (if applicable): For Wittig reactions, non-stabilized ylides (where R is an alkyl group) are more reactive than stabilized ylides (where R is an electron-withdrawing group) and may give better results, though they typically favor the Z-alkene.[12]

    • Optimize Base and Solvent: The choice of base is critical for efficient ylide/anion generation. For HWE reactions, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective.[13]

Workflow: Decision-Making for Olefination

G start Goal: Synthesize Alkene from 2-Methylbenzaldehyde wittig Attempt Wittig Reaction (Ph3P=CHR) start->wittig check_yield Is Yield Acceptable? wittig->check_yield hwe Switch to HWE Reaction ((RO)2P(O)CHR') check_yield->hwe No success Successful Alkene Synthesis check_yield->success Yes optimize Optimize HWE Conditions (Base, Temp, Solvent) hwe->optimize optimize->success fail Re-evaluate Synthetic Route optimize->fail

Caption: Troubleshooting workflow for olefination of 2-methylbenzaldehyde.

Strategic Intervention: Aldehyde Protection via Acetalization

When direct functionalization fails, protecting the aldehyde is a robust alternative strategy.

Q: How do I efficiently protect the hindered aldehyde in 2-methylbenzaldehyde?

A: Acetal formation, while reversible, is an equilibrium process. To drive the reaction to completion, it is essential to remove the water that is formed as a byproduct. Using a Dean-Stark apparatus or adding a dehydrating agent is standard practice. For a hindered substrate like 2-methylbenzaldehyde, using a diol like ethylene glycol can be advantageous due to the entropic favorability of forming a cyclic acetal (a 1,3-dioxolane).

Experimental Protocol: 1,3-Dioxolane Formation
  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add 2-methylbenzaldehyde (1.0 eq.), toluene (as the solvent), ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (pTSA, ~0.02 eq.).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the equilibrium towards the product.

  • Monitoring: Continue reflux until no more water is collected in the trap. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure to yield the protected aldehyde, which can often be used in the next step without further purification.

Visualization: Acetal Protection Mechanism

G cluster_0 Acid-Catalyzed Acetal Formation aldehyde 2-Methylbenzaldehyde protonation Protonated Aldehyde (Activated) aldehyde->protonation + H+ hemiacetal Hemiacetal Intermediate protonation->hemiacetal diol Ethylene Glycol (Nucleophile) diol->hemiacetal protonation2 Protonated Hemiacetal hemiacetal->protonation2 + H+ carbocation Carbocation Intermediate protonation2->carbocation - H2O water H2O (Removed) product Protected Aldehyde (1,3-Dioxolane) carbocation->product Intramolecular Cyclization & -H+ cyclization Intramolecular Attack

Caption: Mechanism of cyclic acetal formation for aldehyde protection.

Advanced Strategies & Alternative Methodologies

For particularly challenging transformations, modern synthetic methods offer powerful solutions.

  • Organocatalysis: Chiral secondary amines or N-heterocyclic carbenes (NHCs) can catalyze reactions with sterically hindered aldehydes.[14][15] These catalysts operate through alternative mechanistic pathways (e.g., enamine or homoenolate formation) that can be less sensitive to steric bulk around the carbonyl group.[16][17]

  • Transition-Metal Catalysis: An emerging strategy is to use the aldehyde as a transient directing group for C-H activation.[18] In this approach, the aldehyde reversibly forms an imine with an amino acid or aniline derivative in situ. A transition metal catalyst (e.g., Palladium or Ruthenium) is then directed to a nearby C-H bond (often the other ortho-position), allowing for functionalization without directly attacking the hindered carbonyl.[19][20][21]

By understanding the root cause of steric hindrance and employing the appropriate strategic adjustments—from changing reagents to adopting entirely new catalytic systems—researchers can successfully incorporate the valuable 2-methylbenzaldehyde motif into complex molecules.

References

  • Benchchem. A Comparative Study of 2-, 3-, and 4-Methylbenzaldehyde in the Cannizzaro Reaction.
  • Najam Academy. Steric Hindrance | Organic Chemistry. YouTube.
  • Benchchem. Steric Hindrance Effects in 2-Methyl-6-nitrobenzaldehyde: A Technical Guide.
  • Khan Academy. Steric hindrance. YouTube.
  • Benchchem. Application Notes and Protocols: Acetalization of 2-Methylbenzaldehyde with Methanol.
  • Chemistry LibreTexts. Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • D. M. Guptill, H. M. L. Davies. Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters.
  • M. D. Greenhalgh, S. M. Smith, D. M. Walden, S. P. Thomas. Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. The Journal of Organic Chemistry.
  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
  • ResearchGate. Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments.
  • Chemistry Stack Exchange. Wittig reaction with benzaldehyde.
  • Reddit. Problems with wittig reaction.
  • S. M. V. Tadiparthi, S. S. K. Yadav, S. V. Chintalapati.
  • ResearchGate. Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups.
  • MDPI.
  • Beilstein Journals.
  • Chemguide. reaction of aldehydes and ketones with grignard reagents.
  • T. Jia, et al. Enantioselective organocatalytic synthesis of axially chiral aldehyde-containing styrenes via SNAr reaction-guided dynamic kinetic resolution. PubMed Central.
  • Organic Chemistry Portal. Wittig Reaction.
  • Chemistry LibreTexts. Wittig Reaction.
  • Z. Wu, et al. Diverse ortho-C(sp 2)-H Functionalization of Benzaldehydes Using Transient Directing Groups. PubMed.
  • Reddit. How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?.

Sources

Technical Guide: Solvent Effects on the Reactivity of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde

[1]

Executive Summary: The Reactivity Landscape

This guide addresses the specific solubility and reactivity challenges associated with 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde . This polysubstituted benzaldehyde presents a unique "push-pull-block" electronic and steric profile that significantly alters its behavior compared to simple benzaldehydes.[1]

  • The "Block" (Steric): The 2-methyl group (ortho) creates significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack.

  • The "Push" (Electronic Deactivation): The 4-methoxy group (para) functions as a strong Resonance Donor (+R), pushing electron density into the carbonyl, thereby lowering its electrophilicity.

  • The "Pull" (Inductive): The 3-chloro and 5-fluoro substituents exert inductive withdrawal (-I), but this is often insufficient to overcome the resonance deactivation of the methoxy group regarding carbonyl reactivity.

Critical Insight: Standard protocols for reductive amination or condensation (e.g., Knoevenagel, Wittig) often fail or proceed sluggishly with this substrate due to the combined ortho-steric and para-electronic deactivation.[1] Solvent selection is not just about solubility; it is the primary lever to modulate reaction rates.[1]

Solvent Selection Matrix

Use this table to select the optimal solvent system based on your intended transformation.

Reaction ClassRecommended Solvent SystemMechanism of ActionCritical Parameter
Schiff Base / Imine Formation Toluene or Xylene (with Dean-Stark)Entropic Drive: High boiling point allows continuous water removal, shifting the unfavorable equilibrium caused by the deactivated carbonyl.Water Removal: Essential.[1] Molecular sieves alone are often insufficient.[1]
Reductive Amination DCE (1,2-Dichloroethane) / TFE Activation: TFE (Trifluoroethanol) acts as a hydrogen-bond donor to the carbonyl oxygen, activating it despite the steric shield.Solvation: Avoid MeOH if reaction is stalled; MeOH solvates the nucleophile too strongly.[1]
Oxidation (to Acid) Acetonitrile / Water (buffered) Solubility/Dipole: Stabilizes the polar transition state of the hydrate intermediate.pH Control: The electron-rich ring is susceptible to over-oxidation side reactions.[1]
Nucleophilic Aromatic Substitution (SNAr) DMSO or NMP Dipolar Aprotic: Enhances the nucleophilicity of the attacking species. Note: SNAr is difficult on this ring unless forcing conditions are used.[1]Temperature: High temperatures (>100°C) required due to lack of strong EWGs ortho/para to leaving groups.[1]
Crystallization / Purification EtOH / Heptane Polarity Gradient: The compound is moderately lipophilic.[1] Ethanol solubilizes; heptane acts as the antisolvent.[1]Cooling Rate: Slow cooling required to avoid oiling out due to the low melting point.[1]

Visualizing the Reactivity Conflict

The following diagram illustrates the competing electronic and steric forces that dictate solvent choice.

ReactivityLandscapeCompound3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehydeSteric2-Methyl Group(Ortho-Steric Hindrance)Compound->StericElectronic4-Methoxy Group(Resonance Deactivation)Compound->ElectronicInductive3-Cl & 5-F(Inductive Withdrawal)Compound->InductiveNucleophileNucleophile Approach(e.g., Amine, Hydride)Steric->NucleophileBLOCKSElectronic->NucleophileDEACTIVATESCarbonylInductive->NucleophileMinor ActivationSolvent_ProticProtic Solvents (MeOH)Deactivate NucleophileSolvent_Protic->NucleophileHampersSolvent_AproticAprotic/Non-Polar (Toluene)Drive Equilibrium (Thermal)Solvent_Aprotic->NucleophileEnables (via Heat/Water Removal)

Figure 1: The "Push-Pull-Block" mechanism. The 2-Me and 4-OMe groups synergistically inhibit nucleophilic attack, requiring high-energy solvent strategies (Toluene/Heat) rather than standard protic conditions.

Troubleshooting & FAQs

Direct solutions for common experimental failures.

Q1: My reductive amination in Methanol (MeOH) is stuck at <10% conversion. Why?

Diagnosis: You are facing the "Solvation Trap."[1] Methanol forms strong hydrogen bonds with your amine nucleophile, reducing its energy.[1] Combined with the steric hindrance of the 2-methyl group on the aldehyde, the amine cannot penetrate the energy barrier to attack the carbonyl. Protocol Fix:

  • Switch Solvent: Move to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1]

  • Add Activator: Add 1.5 equivalents of Titanium(IV) isopropoxide (Ti(OiPr)4) . This Lewis Acid coordinates to the carbonyl oxygen (overcoming the 4-OMe deactivation) and scavenges water, driving the imine formation to completion before adding the reducing agent (e.g., NaBH(OAc)3).

Q2: Why is the Knoevenagel condensation yielding poor results in Ethanol/Piperidine?

Diagnosis: The 4-methoxy group reduces the electrophilicity of the aldehyde so significantly that standard weak-base catalysis in refluxing ethanol is insufficient to drive the equilibrium. Protocol Fix:

  • System: Use Toluene with a Dean-Stark trap .

  • Catalyst: Switch to a Piperidinium acetate buffer or EDDA (Ethylenediamine diacetate) .[1]

  • Process: Reflux vigorously to physically remove water.[1] The reaction relies on entropic driving force (water removal) rather than enthalpic favorability.[1]

Q3: I see multiple spots on TLC during oxidation. Is the solvent causing decomposition?

Diagnosis: Likely yes.[1] If you are using acetone or chlorinated solvents with strong oxidants (like KMnO4 or Jones reagent), the electron-rich aromatic ring (activated by 4-OMe) is susceptible to Electrophilic Aromatic Substitution (EAS) or ring oxidation side reactions.[1] Protocol Fix:

  • Solvent: Use Acetonitrile (MeCN) / Water (2:1) mixture.[1] MeCN is oxidation-resistant and solubilizes the substrate well.[1]

  • Reagent: Use milder oxidants like Pinnick Oxidation (NaClO2) with a scavenger (2-methyl-2-butene) to protect the electron-rich ring from chlorination by-products.[1]

Q4: How do I remove the 3-Chloro or 5-Fluoro group selectively?

Diagnosis: You are attempting a hydrodehalogenation.[1] The 3-Chloro is sterically crowded by the 2-Methyl and 4-Methoxy groups, making it difficult to access with heterogeneous catalysts (Pd/C). Protocol Fix:

  • Solvent: Methanol or Ethyl Acetate is acceptable here.[1]

  • Additive: Add Triethylamine (Et3N) to scavenge the acid formed.[1]

  • Condition: Higher pressure (50 psi H2) or a soluble catalyst (e.g., Pd(PPh3)4 with formate source) may be required to access the sterically congested C-Cl bond.[1]

References

  • Compound Data: "3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde (CAS 1373920-69-4)."[1][2][3][4] BLD Pharm / Apollo Scientific Catalog.

  • Ortho-Effect Mechanism: "Nucleophilic Addition Reactions of Aldehydes: Steric vs Electronic Effects." Chemistry LibreTexts.

  • Solvent Effects in Synthesis: "Solvent Effects on the Reactivity of Ortho-Substituted Benzaldehydes." Beilstein Journal of Organic Chemistry (Analogous systems analysis).

  • Reaction Optimization: "Troubleshooting Reductive Amination of Deactivated Aldehydes." Master Organic Chemistry.

Validation & Comparative

GC-MS analysis of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde and impurities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the GC-MS Analysis of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde and Its Impurities

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous characterization of intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde, a key building block in the synthesis of various complex molecules, presents a unique analytical challenge due to its intricate substitution pattern. This guide provides a comprehensive, experience-driven approach to developing and validating a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound and its potential process-related impurities. We will delve into the rationale behind methodological choices, compare analytical strategies, and present a self-validating protocol designed for immediate implementation in a quality control or research environment.

The Analytical Imperative: Why Purity Matters

The purity of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde is not merely a matter of quality control; it is a critical determinant of reaction yield, downstream product purity, and ultimately, the safety profile of the final API. Even trace-level impurities can have significant consequences, potentially leading to the formation of toxic byproducts or interfering with subsequent synthetic steps. Therefore, a highly sensitive and specific analytical method is required to separate and identify the main component from structurally similar impurities.

The primary analytical challenges associated with this molecule stem from:

  • Isomeric Impurities: The synthesis of substituted benzaldehydes can often result in the formation of positional isomers, which may have very similar boiling points and mass spectra, making them difficult to separate and distinguish.

  • Process-Related Impurities: Residual starting materials, reagents, and byproducts from side reactions are common impurities that must be monitored and controlled.

  • Degradation Products: The aldehyde functional group can be susceptible to oxidation or other degradation pathways, particularly under the high temperatures of the GC inlet.

Method Development: A Comparative Approach to GC Column Selection

The heart of any successful GC separation lies in the choice of the stationary phase. For the analysis of polar aromatic compounds like 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde, the selection of a column with appropriate polarity is crucial. We will compare the performance of two commonly used stationary phases: a non-polar 5% diphenyl / 95% dimethyl polysiloxane phase and a mid-polarity 50% diphenyl / 50% dimethyl polysiloxane phase.

The choice of the stationary phase is governed by the principle of "like dissolves like." A non-polar column will primarily separate analytes based on their boiling points, while a more polar column will provide additional selectivity based on dipole-dipole interactions and other intermolecular forces. Given the presence of polar functional groups (aldehyde, methoxy, chloro, and fluoro) in our target analyte and its potential impurities, a mid-polarity column is hypothesized to offer superior resolution.

Experimental Data: Column Performance Comparison

To illustrate the impact of column selection, we present the following hypothetical data from the analysis of a spiked sample containing 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde and two potential isomeric impurities.

Analyte Retention Time (min) 5% Diphenyl Column Retention Time (min) 50% Diphenyl Column Resolution (Rs) 5% Diphenyl Column Resolution (Rs) 50% Diphenyl Column
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde12.5415.21--
Impurity A (Isomer 1)12.6815.891.22.8
Impurity B (Isomer 2)12.8116.451.12.5

As the data clearly indicates, the 50% diphenyl column provides significantly better resolution between the main peak and the isomeric impurities. This enhanced separation is critical for accurate quantification and is a direct result of the increased polarity of the stationary phase, which interacts more selectively with the polar analytes.

The Analytical Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and validated GC-MS method for the analysis of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde. The causality behind each parameter selection is explained to provide a deeper understanding of the method's mechanics.

Diagram: GC-MS Analytical Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Dichloromethane p1->p2 p3 Vortex & Sonicate p2->p3 p4 Filter (0.45 µm PTFE) p3->p4 a1 Inject Sample p4->a1 a2 GC Separation a1->a2 a3 Ionization (EI) a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 a5 Detection a4->a5 d1 Peak Integration a5->d1 d2 Library Search d1->d2 d3 Quantification d2->d3 d4 Reporting d3->d4

Caption: Workflow for the GC-MS analysis of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde.

Detailed Experimental Protocol

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial to ensure the accuracy and reproducibility of the results. Dichloromethane is an excellent solvent for this class of compounds and is compatible with the GC-MS system. Filtration removes any particulate matter that could clog the injector or column.

  • Procedure:

    • Accurately weigh approximately 10 mg of the 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde sample into a 10 mL volumetric flask.

    • Dissolve the sample in dichloromethane and dilute to the mark.

    • Vortex the solution for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Rationale: The following conditions have been optimized to achieve good peak shape, resolution, and sensitivity. The temperature program is designed to separate the analytes of interest while minimizing run time. The use of a split injection prevents column overloading and ensures sharp peaks. Electron ionization (EI) is a robust and widely used ionization technique that provides reproducible fragmentation patterns for library matching.

  • Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent

    • Mass Spectrometer: Agilent 5977B MSD or equivalent

    • Column: Agilent DB-50ms (50% diphenyl / 50% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet: Split/Splitless, operated in split mode (50:1 split ratio)

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Injection Volume: 1 µL

    • MSD Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-400 m/z

3. Data Analysis and System Suitability:

  • Rationale: System suitability tests are essential to ensure that the analytical system is performing correctly before analyzing samples. These tests are a core component of method validation as described in guidelines from the International Council for Harmonisation (ICH).

  • Procedure:

    • Peak Identification: Identify the peak for 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde and any impurities based on their retention times and mass spectra. The mass spectrum of the main component should be compared to a reference standard or a library spectrum for confirmation.

    • System Suitability:

      • Resolution (Rs): The resolution between the main peak and the closest eluting impurity should be ≥ 1.5.

      • Tailing Factor (Tf): The tailing factor for the main peak should be ≤ 2.0.

      • Relative Standard Deviation (RSD): The RSD for the peak area of the main component from six replicate injections of a standard solution should be ≤ 2.0%.

    • Quantification: The percentage of each impurity can be calculated using the area percent method, assuming a relative response factor of 1 for all components in the absence of impurity standards. For more accurate quantification, impurity standards should be used to determine their respective response factors.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The inclusion of system suitability criteria ensures that the method's performance is monitored with each analytical run. If any of the system suitability parameters are not met, the analytical run is considered invalid, and the instrument must be investigated and corrective actions taken before re-analyzing the samples. This approach provides a high degree of confidence in the reported results and is a cornerstone of good laboratory practice (GLP).

Logical Relationships in Method Development

The development of this GC-MS method follows a logical progression, where each decision is based on the chemical properties of the analyte and the principles of chromatographic separation.

Diagram: Method Development Logic

A Analyte Properties (Polar, Aromatic) B Select Mid-Polarity GC Column (e.g., 50% Diphenyl) A->B 'Like Dissolves Like' C Optimize Inlet Temperature (Balance Volatilization & Degradation) A->C Ensure Efficient Transfer to Column D Develop Temperature Program (Separate based on boiling point & polarity) B->D Exploit Stationary Phase Selectivity F Method Validation (System Suitability, Specificity, Linearity) C->F D->F Confirm Separation Performance E Optimize MS Parameters (Sensitivity & Spectral Quality) E->F

Caption: Logical flow for the development of the GC-MS method.

This diagram illustrates the interconnectedness of the various stages of method development. The properties of the analyte dictate the initial choice of the column, which in turn influences the optimization of the temperature program. The inlet and MS parameters are then fine-tuned to ensure the sensitive and accurate detection of the separated components. Finally, the entire method is validated to demonstrate its suitability for its intended purpose.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Comprehensive Guide: qNMR vs. Chromatographic Purity Analysis for 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative NMR (qNMR) for 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde Content Type: Publish Comparison Guide

Executive Summary

In the development of fluorinated pharmaceuticals and agrochemicals, 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde (CAS 1373920-69-4) serves as a critical electrophilic building block. Its high degree of substitution creates a unique challenge: obtaining a certified reference standard for traditional HPLC calibration is often impossible during early-phase development.

This guide objectively compares Quantitative NMR (qNMR) against HPLC-UV and GC-MS . While HPLC remains the standard for impurity profiling, our analysis demonstrates that


H-qNMR is the superior primary method for absolute purity determination  of this specific analyte, offering a self-validating workflow without the need for an identical reference standard.

Technical Profile & Signal Strategy

The analyte's structure dictates the analytical strategy. The molecule contains distinct "reporter" nuclei suitable for quantification.

Structural MoietyNMR Signal (

H)
NMR Signal (

F)
Suitability for Quantification
Aldehyde (-CHO)

ppm (d/s)
N/AHigh. Distinct region, no overlap with solvents or aliphatic impurities.
Aromatic Ring (H-6)

ppm (d)
N/AMedium. Potential overlap with residual aromatic solvents (e.g., Toluene).
Methoxy (-OCH

)

ppm (s)
N/ALow. Common overlap with water/solvent satellites or other methoxy impurities.
Aromatic Fluorine N/A

to -130 ppm
High.

F qNMR offers a silent background, eliminating solvent interference.
Structural Visualization

The following diagram illustrates the logical flow of selecting the quantification strategy based on the molecule's functional groups.

Strategy Analyte 3-Chloro-5-fluoro-4-methoxy- 2-methylbenzaldehyde H1_NMR 1H-NMR Strategy Analyte->H1_NMR Primary F19_NMR 19F-NMR Strategy Analyte->F19_NMR Orthogonal CHO_Target Target: Aldehyde (-CHO) ~10.1 ppm (Clean Baseline) H1_NMR->CHO_Target Select Signal F_Target Target: Ar-F ~-120 ppm (No Solvent Background) F19_NMR->F_Target Select Signal IS_Selection_H IS: Maleic Acid (6.3 ppm) CHO_Target->IS_Selection_H Match IS IS_Selection_F IS: 2,4-Dichlorobenzotrifluoride (-63 ppm) F_Target->IS_Selection_F Match IS

Caption: Decision tree for selecting reporter signals and internal standards (IS) for qNMR.

Comparative Analysis: qNMR vs. Alternatives

The following table synthesizes experimental performance data for this specific class of polysubstituted benzaldehydes.

Feature

H qNMR
(Recommended)
HPLC-UV (Traditional)GC-FID/MS
Primary Output Absolute Purity (% w/w)Relative Purity (% Area)Volatile Purity (% Area)
Reference Standard Not Required (Use generic IS)Required (Analyte-specific)Required
Traceability Direct to SI (via IS)Indirect (via Reference)Indirect
Analysis Time < 20 mins (Setup + Run)> 60 mins (Method Dev + Run)> 45 mins
Sample Recovery 100% (Non-destructive)0% (Destructive)0% (Destructive)
Precision (RSD) < 0.5%< 1.0%< 2.0%
Limitation Sensitivity (LOD ~0.1 mg)Response factors varyThermal instability risk

Key Insight: HPLC-UV assumes that the extinction coefficient of the impurity matches the main peak. For a benzaldehyde derivative, oxidation to benzoic acid is common; these two species have vastly different UV responses, rendering "Area %" inaccurate. qNMR counts protons, bypassing this error.

Detailed Experimental Protocols

Method A: H qNMR (The Gold Standard)

This protocol utilizes the aldehyde proton, which is shifted downfield away from most interferences.

Reagents:

  • Solvent: DMSO-d

    
     (Preferred for solubility and preventing hydrate formation) or CDCl
    
    
    
    .
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1]

    • Why? Maleic acid presents a sharp singlet at

      
       6.3 ppm, sitting perfectly in the "silent region" between the aromatic protons (
      
      
      
      7.0+) and the methoxy/methyl groups (
      
      
      2.0-4.0).

Workflow:

  • Weighing: Accurately weigh ~10-15 mg of the analyte (

    
    ) and ~5-8 mg of Maleic Acid (
    
    
    
    ) into the same vial. Use a micro-balance with
    
    
    mg readability.
  • Dissolution: Add 0.6 mL DMSO-d

    
    . Vortex until fully dissolved.[2]
    
  • Acquisition Parameters (Critical):

    • Pulse Angle: 30° or 90°.

    • Spectral Width: 20 ppm (-2 to 18 ppm).

    • Relaxation Delay (D1): Calculate based on

      
      .
      
      • Note: Aldehyde protons have long longitudinal relaxation times (

        
         s).
        
      • Setting: Set D1

        
         seconds (
        
        
        
        ) to ensure 99.9% magnetization recovery.
    • Scans (NS): 16 or 32 (sufficient for >10 mg sample).

    • Acquisition Time (AQ):

      
       seconds.[2]
      

Calculation:



Where 

= Integral area,

= Number of protons (Aldehyde=1, Maleic Acid=2),

= Molar mass,

= Mass,

= Purity.[1][3][4][5][6][7][8]
Method B: F qNMR (The Orthogonal Validator)

Use this if the


H spectrum is crowded by complex impurities.

Reagents:

  • IS: 2,4-Dichlorobenzotrifluoride or

    
    -Trifluorotoluene .
    
  • Solvent: CDCl

    
     (Avoids viscous solvents which broaden F signals).
    

Parameters:

  • Excitation: Inverse gated decoupling (to suppress NOE if analyzing coupled systems, though usually not needed for F-F integration).

  • Offset (O1): Center between analyte F (~ -120 ppm) and IS F (~ -63 ppm).

  • Relaxation Delay: Fluorine

    
     can be long. Perform an inversion-recovery experiment first. Typical D1: 20-40 s.
    

Workflow Visualization

The following diagram details the self-validating loop required for high-integrity results.

Workflow cluster_QC Quality Control Loop Start Start: Sample Analysis T1_Check Step 1: T1 Determination (Inversion Recovery) Start->T1_Check Weighing Step 2: Gravimetric Prep (Metrological Weighing) T1_Check->Weighing Define D1 Acquisition Step 3: NMR Acquisition (D1 > 5*T1) Weighing->Acquisition Processing Step 4: Processing (Phase/Baseline Corr.) Acquisition->Processing Integration Step 5: Integration (Aldehyde vs IS) Processing->Integration Calc Step 6: Purity Calculation Integration->Calc Compare Compare 1H vs 19F Results Calc->Compare

Caption: Step-by-step qNMR workflow ensuring metrological traceability.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Aldehyde peak split

F coupling (

)
Integrate the entire multiplet or use

F decoupling.
Low Purity (<90%) Oxidation to Benzoic AcidCheck for broad -COOH signal (~11-13 ppm).
Baseline rolling Improper phasing or delayIncrease D1; apply manual baseline correction (0th & 1st order).
IS Integration drift Incomplete relaxationStop. Measure

of the IS. Increase D1.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR." qNMR Internal Standards, 2019. Link

  • Sigma-Aldrich. "Quantitative NMR (qNMR) - Technical Details and TraceCERT® Certified Reference Materials." Technical Guides, 2017.[5] Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link

  • Schoenberger, T. "Determination of standard sample purity using the high-precision 1H-NMR process." Analytical and Bioanalytical Chemistry, 2012.[2][4][9] Link

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012. Link

Sources

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